molecular formula C18H22BNO2 B6342269 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester CAS No. 1402172-13-7

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342269
CAS No.: 1402172-13-7
M. Wt: 295.2 g/mol
InChI Key: BFKLDGUTAWGJTI-UHFFFAOYSA-N
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Description

Boronic acid pinacol esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures in pharmaceuticals and agrochemicals . These compounds typically feature a pyridine ring substituted with boronic ester groups and auxiliary functionalities (e.g., piperazinyl, morpholinyl, or alkyl groups) that modulate reactivity and biological activity .

Properties

IUPAC Name

2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-13-7-6-8-14(11-13)16-12-15(9-10-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLDGUTAWGJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140080
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402172-13-7
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402172-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation and Boron Electrophile Quenching

A foundational method for installing boronic esters on pyridine scaffolds involves directed ortho-metalation (DoM). In a representative protocol adapted from pyridine-2-boronic ester synthesis, 4-bromo-2-(3-tolyl)pyridine undergoes lithiation at -78°C using s-butyllithium (1.6 equiv.) in tetrahydrofuran (THF). The resulting aryl lithium species reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 equiv.) to yield the boronic ester after aqueous workup. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature-78°C to 0°CPrevents decomposition of lithiated intermediate
Boron electrophile1.3–1.5 equiv.Minimizes di-borylation byproducts
Quenching methodMgBr₂·Et₂O additionStabilizes boronate complex

This method typically achieves 50–70% isolated yield but requires strict anhydrous conditions and low-temperature handling.

Suzuki-Miyaura Cross-Coupling Strategies

Palladium-Catalyzed Coupling of Halopyridines

The Suzuki-Miyaura reaction enables convergent synthesis by coupling 4-boronic acid pinacol ester precursors with 3-tolyl halides. A modified protocol from Ag₂O-mediated couplings employs:

  • Catalyst system : Pd₂(dba)₃ (7.6 mol%) and PPh₃ (9.3:1 P:Pd ratio)

  • Base : K₂CO₃ (2.0 equiv.) in dimethoxyethane (DME) at 75°C

  • Substrates : 4-bromo-2-iodopyridine and 3-tolylboronic acid

Reaction monitoring via gas chromatography (GC) confirms full conversion after 16–20 h, with yields reaching 85% after silica gel purification. Key challenges include homocoupling of boronic esters, mitigated by Ag₂O (1.5–1.7 equiv.) as a halide scavenger.

One-Pot Sequential Coupling

For enhanced efficiency, a one-pot procedure couples 4-bromo-2-chloropyridine sequentially with 3-tolylboronic acid and pinacol borane. Adapted from diborylation methods, this approach uses:

  • First coupling : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₃PO₄ (3.0 equiv.) in toluene/water (3:1) at 100°C (12 h)

  • Second borylation : B₂pin₂ (2.0 equiv.), PdCl₂(dppf) (3 mol%), KOAc (4.0 equiv.) in dioxane at 80°C (24 h)

This tandem method achieves 65% overall yield, avoiding intermediate isolation.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Pyridine Functionalization

Solid-phase synthesis, adapted from combinatorial chemistry approaches, immobilizes 4-hydroxy-2-(3-tolyl)pyridine on Wang resin via a benzyl ether linkage. Subsequent steps involve:

  • Borylation : Treatment with BBr₃ (3.0 equiv.) in CH₂Cl₂ at -40°C (2 h) to generate boronic acid

  • Esterification : Pinacol (1.2 equiv.) and MgSO₄ (1.0 equiv.) in Et₂O (22 h, 25°C)

  • Cleavage : TFA/CH₂Cl₂ (1:9) to release the product

This method offers 75–80% purity after HPLC but requires specialized equipment for resin handling.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
Directed Metalation50–7095ModerateLow (sensitive to electrophiles)
Suzuki-Miyaura Coupling65–8598HighHigh (tolerates esters, ketones)
Solid-Phase Synthesis70–8075–80LowModerate (acid-sensitive groups)

Troubleshooting and Optimization

Common Byproducts and Mitigation

  • Di-borylation : Occurs with excess boron electrophile; controlled stoichiometry (1.3–1.5 equiv.) and slow addition minimize this.

  • Protodeboronation : Observed in aqueous acidic conditions; neutral workup (pH 7–8) and MgSO₄ drying preserve the boronic ester.

Solvent and Temperature Effects

  • Ether Solvents : Diethyl ether and THF favor lithiation but require strict anhydrous conditions.

  • Polar Aprotic Solvents : DME and dioxane enhance Pd-catalyzed coupling rates but may reduce boronic ester stability above 80°C .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation.

    Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

Synthetic Applications

1.1. Cross-Coupling Reactions
The compound is widely used as a boron source in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The efficiency of this reaction has been demonstrated in various studies, where 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester has been employed to couple with different aryl halides, yielding high-purity products under mild conditions .

1.2. Synthesis of Complex Molecules
This boronic acid derivative facilitates the construction of complex molecular architectures. For example, it has been utilized in the synthesis of pyridazine derivatives that exhibit biological activity, including potential inhibitors for various kinases . The ability to introduce functional groups selectively makes it an invaluable tool for chemists working on drug discovery and development.

Medicinal Chemistry

2.1. Drug Development
The compound has been investigated for its role in developing new therapeutic agents. For instance, it has been used to synthesize compounds that act as DYRK1A inhibitors, which are implicated in various diseases including cancer and neurodegenerative disorders . The structural modifications enabled by using this compound can lead to improved efficacy and selectivity of drug candidates.

2.2. Biological Activity Studies
Research has shown that derivatives synthesized from this boronic acid exhibit significant biological activities, making them candidates for further pharmacological evaluation. The structure-activity relationship (SAR) studies often involve modifications at the pyridine ring and the attached aryl groups, allowing researchers to optimize interactions with biological targets .

Material Science

3.1. Polymer Chemistry
In material science, this compound can be employed in the synthesis of functional polymers through cross-coupling reactions. These polymers can exhibit unique electronic properties and are being explored for applications in organic electronics and photonic devices .

3.2. Sensor Development
The compound's ability to form stable complexes with various metal ions makes it suitable for developing sensors that can detect metal ions in environmental samples or biological systems. This application leverages its coordination chemistry alongside its synthetic versatility .

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds/Uses
Synthetic ChemistryUsed as a boron source in Suzuki-Miyaura coupling reactionsBiaryls, Pyridazine derivatives
Medicinal ChemistryDevelopment of therapeutics targeting kinasesDYRK1A inhibitors
Material ScienceSynthesis of functional polymers for electronicsConductive polymers
Sensor DevelopmentDetection of metal ions through stable complex formationEnvironmental sensors

Case Studies

Case Study 1: Synthesis of DYRK1A Inhibitors
A study detailed the synthesis of a series of pyridazine derivatives using this compound as a key intermediate. The resulting compounds were evaluated for their inhibitory activity against DYRK1A, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Polymer Synthesis
Another research project focused on creating conductive polymers utilizing this boronic acid ester in a cross-coupling reaction with various dihalides. The resulting materials exhibited enhanced electrical conductivity and were tested for use in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The primary mechanism of action for 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The reaction proceeds through the following steps:

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Synthesis Method Reference
2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester Piperazinyl at pyridine position 2 C15H23BN4O2 314.18 Trypanocidal agents, CNS-targeted drugs (e.g., N-myristoyltransferase inhibitors) Suzuki coupling with Pd(PPh3)4, K3PO4, THF/H2O
2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester Tetrahydrofuran-3-yloxy at position 2 C15H22BNO4 291.15 High-purity API intermediates (e.g., antiviral or anticancer agents) Purified via silica gel chromatography (EtOAc)
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Dihydropyran ring C11H19BO3 210.09 Anti-HIV, antituberculosis, and anticancer compounds Pd-catalyzed borylation (1% Pd catalyst, 66% yield)
2-Bromopyridine-4-boronic acid pinacol ester Bromine at pyridine position 2 C11H15BBrNO2 284.96 Cross-coupling precursor for functionalized biaryls Halogenation followed by Miyaura borylation

Research Findings and Trends

  • Catalyst Compatibility : Pd(PPh3)4 is widely used for Suzuki couplings of pyridine boronic esters, though Pd(dppf)Cl2 shows efficacy in aqueous dioxane systems (e.g., for tetrahydropyridinyl intermediates) .
  • Stability Considerations : Pinacol esters with electron-withdrawing groups (e.g., trifluoromethyl in 2-Chloro-4-(trifluoromethyl)pyridine-2-boronic acid pinacol ester) exhibit lower pKa (~-1.69), enhancing hydrolysis susceptibility .

Biological Activity

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. Boronic acids and their derivatives are known for their ability to interact with biological targets, making them valuable in the synthesis of pharmaceuticals and as therapeutic agents.

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • Solubility : Insoluble in water, which may influence its bioavailability and pharmacokinetics.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, a property that is leveraged in various therapeutic applications. This interaction is crucial in the inhibition of enzymes such as DYRK1A, which is implicated in several diseases including cancer and neurodegenerative disorders.

Biological Activity Data

Activity TypeTargetIC50_{50} / EC50_{50}Reference
DYRK1A InhibitionEnzyme100 nM
Antiparasitic ActivityLeishmania infantumpEC50_{50} 6.1
CytotoxicityVarious cell linespCC50_{50} 5.1

Case Study 1: DYRK1A Inhibition

Research indicates that this compound acts as a potent inhibitor of DYRK1A, with an IC50_{50} value of approximately 100 nM. This inhibition is significant as DYRK1A plays a role in cell cycle regulation and neuronal differentiation, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Antiparasitic Activity

In studies focused on antiparasitic properties, the compound demonstrated substantial activity against Leishmania infantum, with a pEC50_{50} value of 6.1. This highlights its potential as a therapeutic agent in the treatment of leishmaniasis, a disease caused by parasitic protozoa .

Case Study 3: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated across various cancer cell lines, revealing a pCC50_{50} value of 5.1. These findings suggest that while the compound exhibits selective toxicity towards certain cancer cells, further optimization may be required to enhance its therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine derivative reacts with a boronic acid/ester precursor. For example, details a palladium-catalyzed coupling of 2-bromopyridine-4-boronic acid pinacol ester with 3-tolylboronic acid derivatives. Reaction parameters such as catalyst choice (e.g., Pd(dppf)Cl₂), solvent (THF/H₂O), and temperature (75–110°C) critically affect yield and purity. Metal-free alternatives (e.g., photoinduced decarboxylative borylation, as in ) are emerging but require optimization for tertiary substrates .

Q. How is the purity and structural integrity of this boronic ester validated in academic research?

  • Methodological Answer : Characterization relies on a combination of ¹H/¹³C NMR (to confirm regioselectivity of the tolyl and boronic ester groups), ¹¹B NMR (to verify boronate ester formation, as in ), and HPLC-MS (for purity >95%). emphasizes the use of FT-IR to monitor the B-O stretching band (~1350 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation in crystalline derivatives .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The pinacol ester enhances stability against protodeboronation compared to free boronic acids. It is soluble in polar aprotic solvents (e.g., DMF, THF) but hydrolyzes slowly in aqueous media. Storage at 0–6°C under inert atmosphere (N₂/Ar) is recommended, as per and . Stability studies in suggest avoiding prolonged exposure to diols or strong acids, which can displace the pinacol group .

Advanced Research Questions

Q. How can reaction selectivity be controlled in cross-coupling reactions involving this boronic ester?

  • Methodological Answer : Selectivity in Suzuki-Miyaura couplings depends on steric and electronic factors. For example, demonstrates that coupling with electron-deficient aryl halides requires Pd(OAc)₂ with SPhos ligand in toluene/EtOH, achieving >90% yield. Competing protodeboronation is minimized by using anhydrous solvents and avoiding basic conditions. Advanced strategies include in situ generation of borinic esters ( ) to enhance E/Z selectivity in allylboration .

Q. What mechanistic insights explain contradictions in catalytic efficiency across different substrates?

  • Methodological Answer : Discrepancies arise from competing pathways such as oxidative addition vs. transmetallation rates. highlights that steric hindrance at the pyridine’s 3-tolyl group slows transmetallation in bulky substrates, necessitating higher catalyst loading (5–10 mol% Pd). Kinetic studies using ¹¹B NMR ( ) reveal that borinic ester intermediates form under LiOH-mediated conditions, altering reaction pathways and improving efficiency for tertiary centers .

Q. How does this compound perform in multi-step syntheses of complex heterocycles or pharmaceuticals?

  • Methodological Answer : The boronic ester serves as a versatile intermediate in synthesizing kinase inhibitors and fluorescent probes. details its use in constructing sulfonamide-linked pyridine derivatives via sequential coupling and deprotection. Key steps include Boc-group removal (TFA/CH₂Cl₂, ) and micelle formation for aqueous-phase reactions ( ). Yields drop in multi-step sequences due to cumulative steric effects, requiring iterative optimization .

Critical Analysis of Contradictions

  • (photoinduced borylation) claims metal-free synthesis but lacks data on tertiary substrates, whereas and report challenges with steric hindrance in such cases. Researchers must validate substrate scope before adopting new methods.
  • (aqueous-phase micelles) conflicts with (hydrolysis sensitivity), suggesting pH-controlled conditions (pH 6–8) are essential for stability.

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